Limonene-1,2-epoxide
Overview
Description
Limonene-1,2-epoxide is a compound derived from limonene, a monoterpene that is commonly found in the oils of citrus fruits. It is an epoxide, which means it contains an oxygen atom connected to two adjacent carbon atoms in a three-membered ring structure. This compound is of interest due to its potential applications in various fields, including the fragrance industry, as a food additive, and as a monomer for polymer synthesis .
Synthesis Analysis
The synthesis of limonene-1,2-epoxide can be achieved through the oxidation of limonene using hydrogen peroxide promoted by aluminum oxide, which is an efficient and cost-effective method . Additionally, epoxidation can be performed using zeolite type catalysts such as TS-1 and Ti-SBA-15 with hydrogen peroxide in methanol, allowing for the transformation of limonene into 1,2-epoxylimonene and other valuable compounds .
Molecular Structure Analysis
The molecular structure of limonene-1,2-epoxide hydrolase, an enzyme that catalyzes the hydrolysis of limonene-1,2-epoxide, has been elucidated through crystallography. The enzyme from Rhodococcus erythropolis features a unique active site with a highly curved six-stranded mixed β-sheet and four α-helices, forming a deep pocket with a cluster of polar groups at its deepest point . This novel structure supports a one-step mechanism for the hydrolysis of the epoxide .
Chemical Reactions Analysis
Limonene-1,2-epoxide can undergo hydrolysis catalyzed by limonene-1,2-epoxide hydrolase to produce limonene-1,2-diol. This reaction is part of the limonene degradation pathway in Rhodococcus erythropolis . The enzyme exhibits a narrow substrate range and high stereospecificity, sequentially hydrolyzing diastereomeric mixtures of limonene-1,2-epoxide and showing enantioconvergent substrate conversion . Theoretical studies using density functional theory have proposed a concerted general acid/general base-catalyzed reaction mechanism for the hydrolysis .
Physical and Chemical Properties Analysis
Limonene-1,2-epoxide can react with carbon dioxide in a ring-opening copolymerization reaction to form polycarbonates with exceptional chemical and physical properties. These polymers can be synthesized using low-cost Zn or Al homogeneous catalysts, contributing to the bioeconomy . The epoxide is also a potent contact allergen, and its hydroperoxides have been identified as major components in autoxidized d-limonene, which may bind to skin proteins to form antigens .
Scientific Research Applications
Enzymatic Properties and Substrate Specificity
Limonene-1,2-epoxide hydrolase (LEH) from Rhodococcus erythropolis DCL14 demonstrates narrow substrate specificity and sequential hydrolysis of limonene-1,2-epoxide diastereomers, resulting in limonene-1,2-diol with high diastereomeric excess (van der Werf et al., 1999). This enzyme is a unique member of epoxide hydrolases, as it lacks significant homology with known epoxide hydrolases and shows an unusual pH profile and resistance to typical inhibitors (van der Werf et al., 1998).
Polycarbonate Synthesis
Limonene epoxide reacts with carbon dioxide in a ring-opening copolymerization to form polycarbonates with unique chemical and physical properties, using cost-effective catalysts. This process contributes to the bioeconomy and offers alternatives for utilizing limonene and carbon dioxide (Parrino et al., 2018).
Catalysis and Reaction Mechanisms
The complex mechanisms of LEH reactivity, such as the hydrolysis of epoxide substrates, have been elucidated using advanced computational methods, shedding light on the enzyme's behavior in the presence of various substrates (Rinaldi et al., 2018).
Environmental Applications
Solvent-free epoxidation of limonene using hydrogen peroxide and tungsten-based catalysts has been developed, emphasizing an environmentally friendly approach with high selectivity and conversion rates (Resul et al., 2018).
Safety And Hazards
Limonene-1,2-epoxide may cause eye irritation and chemical conjunctivitis and corneal damage. It may also cause skin irritation and dermatitis. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .
Future Directions
The development of a limonene epoxidation process using environment-friendly H2O2, with high H2O2 conversion and selectivity to the epoxide, is reported . This process has potential for further optimization and industrial application. Additionally, the discovery and characterization of thermophilic limonene-1,2-epoxide hydrolases represent an attractive option for the synthesis of chiral epoxides and 1,2-diols, which are valuable building blocks for the synthesis of several pharmaceutical compounds .
properties
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-XNWIYYODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |
Record name | Limonene-1,2-epoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9580 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.936 (20°) | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Limonene-1,2-epoxide | |
CAS RN |
203719-54-4 | |
Record name | Limonene oxide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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